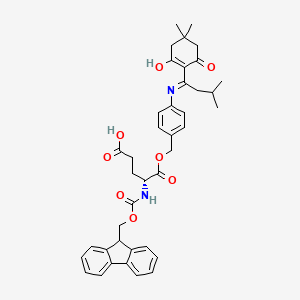
Fmoc-D-Glu-ODmab
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Fmoc-D-Glu-ODmab, also known as N-α-Fmoc-D-glutamic acid α-4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino} benzyl ester, is a complex chemical compound with a variety of applications .
Target of Action
It is commonly used in the synthesis of peptides, suggesting that its targets are likely to be specific amino acid sequences within proteins .
Mode of Action
this compound is a quasi-orthogonally-protected Glu derivative. It is used in Fmoc solid-phase peptide synthesis (SPPS), a method for creating peptides . The Dmab group in this compound can be selectively removed in the presence of t-butyl-based protecting groups by treatment with 2% hydrazine in DMF . This makes this compound an extremely useful tool for the preparation of cyclic peptides .
Result of Action
The molecular and cellular effects of this compound’s action are primarily its role in the synthesis of peptides. It allows for the creation of specific peptide sequences, which can then go on to play various roles in cellular function, depending on the nature of the synthesized peptide .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is typically stored at temperatures between 15-25°C . Furthermore, the removal of the Dmab group is performed using 2% hydrazine in DMF , indicating that the compound’s activity can be influenced by the presence of specific reagents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Glu-ODmab involves the protection of the amino group of D-glutamic acid with a fluorenylmethyloxycarbonyl (Fmoc) group. The side chain carboxyl group is protected with a 4,4-dimethyl-2,6-dioxocyclohexylidene-methylbutyl (Dmab) group. The Dmab group can be selectively removed in the presence of tert-butyl-based protecting groups by treatment with 2% hydrazine in dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-Glu-ODmab primarily undergoes deprotection reactions. The Fmoc group is removed using a base such as piperidine, while the Dmab group is removed using hydrazine in DMF .
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in DMF
Dmab Deprotection: Hydrazine in DMF
Major Products Formed
The major products formed from these reactions are the deprotected amino acid derivatives, which can then be further functionalized or coupled to other amino acids in peptide synthesis .
Scientific Research Applications
Fmoc-D-Glu-ODmab is extensively used in the field of peptide synthesis. Its quasi-orthogonal protection allows for the selective deprotection of the side chain carboxyl group, facilitating the synthesis of cyclic peptides and peptides with side-chain modifications . This compound is also used in the preparation of peptide libraries for drug discovery and in the synthesis of complex peptide structures for biological research .
Comparison with Similar Compounds
Similar Compounds
- Fmoc-Glu-ODmab
- Fmoc-Asp-ODmab
- Fmoc-Glu-OtBu
Uniqueness
Fmoc-D-Glu-ODmab is unique due to its quasi-orthogonal protection, which allows for selective deprotection of the side chain carboxyl group without affecting other protecting groups. This makes it particularly useful in the synthesis of complex peptide structures and cyclic peptides .
Properties
IUPAC Name |
(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]phenyl]methoxy]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H44N2O8/c1-24(2)19-33(37-34(43)20-40(3,4)21-35(37)44)41-26-15-13-25(14-16-26)22-49-38(47)32(17-18-36(45)46)42-39(48)50-23-31-29-11-7-5-9-27(29)28-10-6-8-12-30(28)31/h5-16,24,31-32,43H,17-23H2,1-4H3,(H,42,48)(H,45,46)/t32-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQLJRFJRUQEMA-JGCGQSQUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NC1=CC=C(C=C1)COC(=O)C(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=NC1=CC=C(C=C1)COC(=O)[C@@H](CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H44N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-([2,4'-bipyridin]-3-ylmethyl)quinoline-2-carboxamide](/img/structure/B2962624.png)
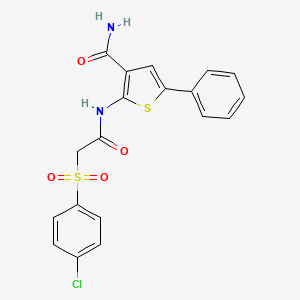
![N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-butoxybenzene-1-sulfonamide](/img/structure/B2962626.png)
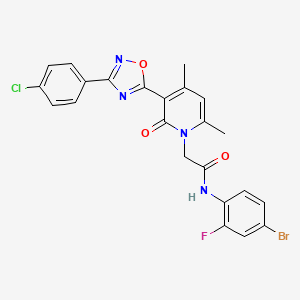
![N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2962630.png)
![N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-5-OXO-1-PHENYLPYRROLIDINE-3-CARBOXAMIDE](/img/structure/B2962633.png)
![4-[methyl(phenyl)sulfamoyl]-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2962634.png)
![5-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2962635.png)
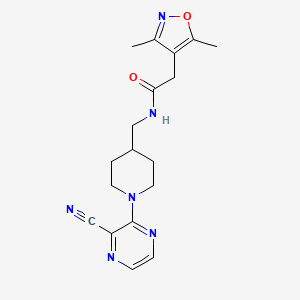
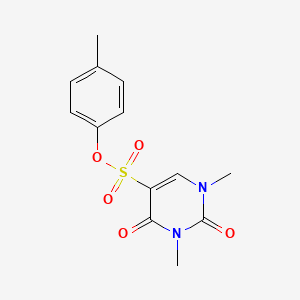
![7-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2962640.png)
![Ethyl 2-(3,4-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2962643.png)
![N-tert-butyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2962644.png)
![(E)-N-[3-(3-Cyanopropoxy)pyridin-2-YL]-2-phenylethenesulfonamide](/img/structure/B2962647.png)
